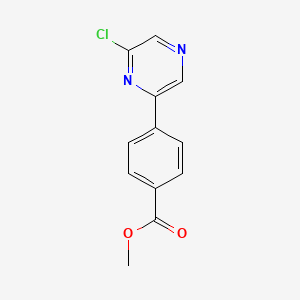

Methyl 4-(6-chloropyrazin-2-yl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-(6-chloropyrazin-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O2/c1-17-12(16)9-4-2-8(3-5-9)10-6-14-7-11(13)15-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTABOGNYIHUEIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CN=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650600 | |

| Record name | Methyl 4-(6-chloropyrazin-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020718-59-5 | |

| Record name | Methyl 4-(6-chloropyrazin-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of Methyl 4-(6-chloropyrazin-2-yl)benzoate

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-(6-chloropyrazin-2-yl)benzoate

Executive Summary

This compound (CAS No. 1020718-59-5) is a heterocyclic compound featuring a chlorinated pyrazine ring linked to a methyl benzoate moiety.[1][2] The pyrazine core is a significant structural motif in medicinal chemistry, known for its presence in numerous bioactive molecules.[3] A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development, particularly in the context of drug discovery. These properties—including purity, structure, thermal stability, and solubility—govern a compound's behavior from initial screening and synthesis to formulation and in vivo studies. This guide provides a comprehensive framework for the characterization of this compound, detailing authoritative identification data, step-by-step protocols for experimental determination of key properties, and the scientific rationale behind these analytical choices.

Chemical Identity and Structure

Accurate identification is the foundation of all subsequent experimental work. The primary identifiers for this compound are consolidated below.

| Identifier | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 1020718-59-5 | [1][2] |

| Molecular Formula | C₁₂H₉ClN₂O₂ | [1][2] |

| Molecular Weight | 248.67 g/mol | [1] |

| SMILES | O=C(OC)C1=CC=C(C2=NC(Cl)=CN=C2)C=C1 | [1] |

| MDL Number | MFCD09753806 | [1] |

Physicochemical Properties Summary

This section summarizes the core physicochemical data. Where experimental data is not publicly available, the property is marked as "To Be Determined (TBD)," with corresponding protocols for its determination provided in Section 3.

| Property | Value / Specification | Rationale & Significance |

| Appearance | TBD (Expected to be a solid) | Physical state is a primary characteristic influencing handling and formulation. |

| Purity | ≥95% (Supplier data); requires verification | Purity is critical as impurities can confound experimental results and introduce toxicity. |

| Melting Point | TBD | A sharp melting point is an indicator of high purity. Determined via DSC. |

| Solubility | TBD | Essential for designing in vitro assays, formulation, and predicting bioavailability. |

| Storage | Sealed in dry, 2-8°C | [1] Suggests potential sensitivity to hydrolysis and thermal degradation. |

Comprehensive Experimental Characterization

The following protocols are designed as self-validating systems to ensure the accurate and reproducible characterization of the compound.

Overall Characterization Workflow

The logical flow for characterizing a new batch of the compound involves parallel assessment of its identity, purity, and physical properties.

Caption: High-level workflow for physicochemical characterization.

Purity Determination by Reverse-Phase HPLC (RP-HPLC)

Expertise & Rationale: RP-HPLC is the industry-standard method for determining the purity of non-volatile small molecules. Its high resolution allows for the separation of the main compound from process-related impurities and degradation products, enabling accurate quantification. A gradient elution method is proposed to ensure that impurities with a wide range of polarities are effectively resolved.

Protocol:

-

Instrumentation: HPLC system with a UV-Vis detector, autosampler, and column oven.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Elution:

-

0-2 min: 5% B

-

2-17 min: 5% to 95% B

-

17-20 min: 95% B

-

20-21 min: 95% to 5% B

-

21-25 min: 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by UV scan).

-

Sample Preparation: Prepare a stock solution of 1 mg/mL in DMSO. Dilute to 50 µg/mL with 50:50 Water:Acetonitrile.

-

Injection Volume: 10 µL.

-

Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.

Caption: Step-by-step workflow for RP-HPLC purity analysis.

Structural Confirmation by Spectroscopy

Expertise & Rationale: No single technique can unambiguously confirm a chemical structure. A combination of NMR and Mass Spectrometry is required. NMR provides detailed information about the carbon-hydrogen framework and atom connectivity, while MS confirms the molecular weight and elemental composition. IR spectroscopy serves as a rapid check for the presence of key functional groups.

Caption: Integrated workflow for spectroscopic structural confirmation.

3.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Protocol: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C spectra on a ≥400 MHz spectrometer.

-

Expected ¹H NMR Signals: The spectrum should show distinct signals for the aromatic protons on both the benzoate and pyrazine rings, as well as a singlet for the methyl ester protons.

-

Methyl Protons (-OCH₃): A singlet integrating to 3H, expected around δ 3.9-4.0 ppm.

-

Benzoate Protons: Two doublets, each integrating to 2H, exhibiting an AX or AA'BB' system characteristic of a 1,4-disubstituted benzene ring (expected δ 7.5-8.5 ppm).

-

Pyrazine Protons: Two singlets (or narrow doublets if long-range coupling is resolved), each integrating to 1H (expected δ 8.5-9.5 ppm).

-

-

Expected ¹³C NMR Signals: The spectrum should display 12 unique carbon signals, corresponding to the molecular formula, including the ester carbonyl carbon (~165 ppm), aromatic carbons, and the methyl carbon (~52 ppm).

3.3.2 Mass Spectrometry (MS)

-

Protocol: Prepare a dilute solution (~10 µg/mL) in an appropriate solvent (e.g., methanol or acetonitrile) and analyze using Electrospray Ionization (ESI) in positive mode.

-

Expected Results: The high-resolution mass spectrum should confirm the molecular formula.

-

Molecular Ion Peak: Expect a prominent [M+H]⁺ ion at m/z 249.0374.

-

Isotopic Pattern: A critical diagnostic feature will be the isotopic signature of chlorine. Two peaks, [M+H]⁺ and [M+2+H]⁺, should be observed at m/z ~249 and ~251 in an approximate 3:1 intensity ratio, confirming the presence of one chlorine atom.

-

3.3.3 Infrared (IR) Spectroscopy

-

Protocol: Acquire a spectrum using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Expected Absorption Bands:

-

~1720 cm⁻¹: Strong C=O stretch from the ester functional group.

-

~1600, ~1500 cm⁻¹: C=C stretching from the aromatic rings.

-

~1280, ~1100 cm⁻¹: C-O stretching from the ester group.

-

~850-750 cm⁻¹: C-Cl stretching.

-

Thermal Analysis by Differential Scanning Calorimetry (DSC)

Expertise & Rationale: DSC provides a precise melting point (Tₘ), measured as the onset of the melting endotherm. A narrow, single endotherm is indicative of high purity, whereas a broad peak or multiple transitions can suggest the presence of impurities or polymorphism.

Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan and hermetically seal.

-

Instrumentation: Calibrated DSC instrument.

-

Method: Heat the sample from ambient temperature (e.g., 25°C) to a temperature well above the expected melting point (e.g., 250°C) at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

-

Data Analysis: The melting point is determined as the onset temperature of the observed endothermic event.

References

- Vertex AI Search. (n.d.). Supporting Information.

- PubChem. (n.d.). Methyl 4-chlorobenzoate.

- BLDpharm. (n.d.). This compound.

- PubChem. (n.d.). Methyl 4-(chloromethyl)benzoate.

- BOC Sciences. (n.d.). methyl 4-(6-chloro-pyrazin-2-yl)-benzoate.

- MDPI. (2015). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity.

- Ruichu Bio. (n.d.). METHYL 4-(6-CHLORO-PYRAZIN-2-YL)-BENZOATE.

- NIH. (2013). Methyl 3,5-bis[(3-chloropyrazin-2-yl)oxy]benzoate.

- ResearchGate. (2005). Discovery of N -(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays.

Sources

Methyl 4-(6-chloropyrazin-2-yl)benzoate CAS number and registration

Technical Guide: Methyl 4-(6-chloropyrazin-2-yl)benzoate

A Comprehensive Overview for Researchers and Drug Development Professionals

This guide provides an in-depth technical overview of this compound, a key intermediate in medicinal chemistry. The content herein is curated for researchers, scientists, and professionals in drug development, offering insights into its chemical identity, synthesis, purification, and characterization.

Section 1: Compound Identification and Properties

This compound is a heterocyclic compound featuring a pyrazine ring linked to a methyl benzoate moiety. Its structure is of significant interest in the synthesis of novel therapeutic agents.

1.1 Chemical Abstract Service (CAS) Number and Registration

The Chemical Abstracts Service has assigned the following CAS number to this compound:

It is important to note that this compound is intended for research use only and is not registered for human or veterinary use.[1]

1.2 Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₉ClN₂O₂ | [1][2] |

| Molecular Weight | 248.67 g/mol | [1][2] |

| Appearance | White to off-white solid | Inferred from typical properties of similar organic compounds |

| Solubility | Soluble in common organic solvents such as Dichloromethane (DCM), Chloroform (CHCl₃), and Ethyl Acetate (EtOAc). | Inferred from purification protocols of related compounds.[5] |

| Storage | Recommended storage is at 2-8°C in a dry, sealed container.[2] |

Section 2: Synthesis of this compound

The synthesis of this compound is most effectively achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds.

2.1 Synthetic Strategy: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. For the synthesis of the target molecule, the strategic disconnection points to 2,6-dichloropyrazine and 4-(methoxycarbonyl)phenylboronic acid as the key starting materials. This approach is favored due to the commercial availability of the starting materials and the high functional group tolerance of the Suzuki-Miyaura coupling.

2.2 Experimental Protocol

The following protocol details a representative procedure for the synthesis of this compound.

Reactants and Reagents:

-

2,6-Dichloropyrazine

-

4-(Methoxycarbonyl)phenylboronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium Carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,6-dichloropyrazine (1.0 eq), 4-(methoxycarbonyl)phenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to create an oxygen-free environment. This is crucial as the palladium catalyst is sensitive to oxygen.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, Pd(dppf)Cl₂ (0.05 eq). Subsequently, add 1,4-dioxane and water (typically in a 4:1 ratio) via syringe.

-

Reaction: Heat the reaction mixture to 80-90°C with vigorous stirring. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is generally complete within 12-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

2.3 Diagram of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Section 3: Purification

The crude product obtained from the synthesis requires purification to remove unreacted starting materials, catalyst residues, and byproducts. Column chromatography is the recommended method for achieving high purity.

3.1 Column Chromatography Protocol

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is typically effective. A starting polarity of 5% ethyl acetate in hexane, gradually increasing to 20-30%, should provide good separation.

-

Procedure:

-

Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

-

Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture.

-

Load the dissolved sample onto the top of the silica gel bed.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound.

-

Section 4: Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

4.1 Spectroscopic Data

The following table summarizes the expected spectroscopic data for the title compound based on the analysis of structurally similar molecules.

| Technique | Expected Data |

| ¹H NMR | * Aromatic Protons (Benzoate Ring): Two doublets in the range of δ 7.5-8.5 ppm, corresponding to the ortho and meta protons to the ester group. * Aromatic Protons (Pyrazine Ring): Two singlets in the range of δ 8.5-9.0 ppm. * Methyl Protons: A singlet at approximately δ 3.9 ppm. |

| ¹³C NMR | * Carbonyl Carbon: A signal around δ 166 ppm. * Aromatic Carbons: Multiple signals in the range of δ 125-150 ppm. * Methyl Carbon: A signal around δ 52 ppm. |

| Mass Spectrometry (MS) | * Molecular Ion (M⁺): An ion peak corresponding to the molecular weight of the compound (m/z ≈ 248.67), with a characteristic isotopic pattern for a chlorine-containing compound. |

4.2 A Note on Data Interpretation

The precise chemical shifts in NMR spectroscopy will depend on the solvent used. Mass spectrometry will confirm the molecular weight and the presence of a chlorine atom through the M+2 isotopic peak.

References

-

Benchchem. This compound | 1020718-59-5.

-

BLDpharm. 1020718-59-5|this compound.

-

BOC Sciences. methyl 4-(6-chloro-pyrazin-2-yl)-benzoate cas no.1020718-59-5.

-

Ruichu Bio. METHYL 4-(6-CHLORO-PYRAZIN-2-YL)-BENZOATE.

-

Srinivasan, T., et al. (2015). Methyl 3,5-bis[(3-chloropyrazin-2-yl)oxy]benzoate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), o793–o794.

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 4-(6-chloropyrazin-2-yl)benzoate

Abstract: This technical guide provides a comprehensive overview of the spectroscopic characterization of Methyl 4-(6-chloropyrazin-2-yl)benzoate, a heterocyclic compound of interest in medicinal chemistry and drug development. While experimental spectra for this specific molecule are not publicly available, this document leverages predicted spectroscopic data and extensive analysis of related structural motifs to offer a robust framework for its identification and structural elucidation. This guide is intended for researchers, scientists, and professionals in drug development, providing detailed methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), alongside in-depth interpretation of the expected spectral features.

Introduction

This compound is a molecule that integrates two key heterocyclic and aromatic systems: a chloropyrazine ring and a methyl benzoate moiety. Pyrazine derivatives are recognized for their diverse biological activities, making them significant scaffolds in the design of novel therapeutic agents. The structural characterization of such molecules is paramount to understanding their chemical properties and potential biological interactions. Spectroscopic techniques are indispensable tools in this endeavor, providing detailed information about the molecular structure, functional groups, and connectivity of atoms.

This guide will walk through the predicted ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data for this compound. Each section will detail a standard experimental protocol, present the predicted data in a clear format, and provide a thorough interpretation grounded in established principles of spectroscopic analysis and data from analogous compounds.

Synthesis Overview

A plausible synthetic route to this compound involves a Suzuki-Miyaura cross-coupling reaction. This would typically involve the reaction of a boronic acid or ester derivative of methyl benzoate with 2,6-dichloropyrazine in the presence of a palladium catalyst and a base.

Caption: Synthetic pathway for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Experimental Protocol: ¹H and ¹³C NMR

A standard protocol for acquiring ¹H and ¹³C NMR spectra of a solid organic compound like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical and should be based on the sample's solubility.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

Tune and match the probe for the ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a single-pulse experiment with a 90° pulse angle.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled spectrum to obtain singlets for each carbon.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans is usually required for ¹³C due to its lower natural abundance and sensitivity.

-

Caption: Workflow for NMR data acquisition.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.6 | Singlet | 1H | Pyrazine-H |

| ~8.2 | Doublet | 2H | Benzoate-H (ortho to pyrazine) |

| ~7.9 | Doublet | 2H | Benzoate-H (ortho to ester) |

| ~3.9 | Singlet | 3H | OCH₃ |

Interpretation of ¹H NMR Spectrum

-

Aromatic Region (δ 7.8 - 8.6 ppm): The aromatic protons are expected to resonate in the downfield region due to the deshielding effects of the aromatic ring currents. The pyrazine protons are generally found at lower field than benzene protons due to the electron-withdrawing nature of the nitrogen atoms. The para-substitution pattern of the benzene ring is expected to give rise to a characteristic AA'BB' system, which may appear as two doublets. The protons on the benzene ring ortho to the electron-withdrawing pyrazine substituent would be shifted further downfield compared to those ortho to the ester group.

-

Methyl Ester Protons (δ ~3.9 ppm): The three protons of the methyl ester group are chemically equivalent and are not coupled to any other protons, thus they are expected to appear as a sharp singlet. The chemical shift is characteristic for protons of a methyl group attached to an oxygen atom of an ester.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | C=O (Ester) |

| ~155 | Pyrazine-C (attached to Cl) |

| ~148 | Pyrazine-C (ipso to benzoate) |

| ~145 | Pyrazine-CH |

| ~143 | Pyrazine-CH |

| ~138 | Benzoate-C (ipso to pyrazine) |

| ~130 | Benzoate-CH |

| ~129 | Benzoate-CH |

| ~128 | Benzoate-C (ipso to ester) |

| ~52 | OCH₃ |

Interpretation of ¹³C NMR Spectrum

-

Carbonyl Carbon (δ ~167 ppm): The carbonyl carbon of the ester group is expected to have the most downfield chemical shift due to the strong deshielding effect of the double-bonded oxygen atom.

-

Aromatic Carbons (δ 128 - 155 ppm): The carbon atoms of the pyrazine and benzene rings resonate in this region. The carbons of the electron-deficient pyrazine ring are expected at a lower field than those of the benzene ring. The carbon atom attached to the electronegative chlorine atom on the pyrazine ring is predicted to be significantly downfield. The quaternary carbons (those without attached protons) will generally show weaker signals in a standard proton-decoupled ¹³C NMR spectrum.

-

Methyl Carbon (δ ~52 ppm): The carbon of the methyl ester group is expected to appear in the upfield region, characteristic of sp³ hybridized carbons attached to an oxygen atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FT-IR

For a solid sample, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.

-

Sample Preparation (ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR setup.

-

Record the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to generate the absorbance or transmittance spectrum.

-

Typically, spectra are recorded in the range of 4000-400 cm⁻¹.

-

Caption: Workflow for FT-IR data acquisition.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| ~2950 | Weak | Aliphatic C-H Stretch (CH₃) |

| ~1725 | Strong | C=O Stretch (Ester) |

| ~1600, ~1500 | Medium | Aromatic C=C Stretch |

| ~1280 | Strong | C-O Stretch (Ester) |

| ~1100 | Strong | C-O Stretch (Ester) |

| ~850 | Medium | C-Cl Stretch |

Interpretation of FT-IR Spectrum

-

Aromatic C-H Stretch (~3100-3000 cm⁻¹): The presence of bands in this region is characteristic of C-H stretching vibrations in aromatic rings.

-

Aliphatic C-H Stretch (~2950 cm⁻¹): A weak absorption is expected for the C-H stretching of the methyl group.

-

Carbonyl C=O Stretch (~1725 cm⁻¹): A very strong and sharp absorption band in this region is a definitive indicator of the ester carbonyl group.[1] The conjugation with the aromatic ring typically lowers the frequency compared to a saturated ester.[2]

-

Aromatic C=C Stretch (~1600, ~1500 cm⁻¹): These medium intensity bands are due to the carbon-carbon stretching vibrations within the pyrazine and benzene rings.

-

C-O Stretches (~1280 and ~1100 cm⁻¹): Aromatic esters typically show two strong C-O stretching bands.[1]

-

C-Cl Stretch (~850 cm⁻¹): The carbon-chlorine stretching vibration is expected in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: The sample is introduced into the ion source, typically after being separated by gas chromatography (GC-MS) or via a direct insertion probe for solid samples.

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[3][4]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Caption: Workflow for Mass Spectrometry data acquisition.

Predicted Mass Spectrum Data

| m/z | Predicted Fragment |

| 248/250 | [M]⁺ (Molecular Ion) |

| 217/219 | [M - OCH₃]⁺ |

| 189/191 | [M - COOCH₃]⁺ |

| 154 | [M - COOCH₃ - Cl]⁺ |

| 113 | [C₄H₂ClN₂]⁺ (Chloropyrazine fragment) |

Interpretation of Mass Spectrum

-

Molecular Ion Peak ([M]⁺): The molecular ion peak is expected at m/z 248, with an isotopic peak at m/z 250 in an approximate 3:1 ratio, which is characteristic of the presence of one chlorine atom.

-

Key Fragmentation Pathways:

-

Loss of the methoxy group (-OCH₃): A common fragmentation pathway for methyl esters is the loss of the methoxy radical, leading to an acylium ion at m/z 217/219.

-

Loss of the carbomethoxy group (-COOCH₃): Cleavage of the bond between the benzene ring and the ester group would result in a fragment at m/z 189/191.

-

Further Fragmentation: Subsequent loss of a chlorine atom from the m/z 189/191 fragment would lead to a peak at m/z 154. The chloropyrazine cation radical itself could also be observed at m/z 113.

-

Conclusion

This technical guide has provided a detailed predictive analysis of the spectroscopic data for this compound. The presented ¹H NMR, ¹³C NMR, FT-IR, and MS data, although not from direct experimental measurement, are based on sound spectroscopic principles and comparison with closely related compounds. The detailed protocols and interpretations serve as a valuable resource for researchers working on the synthesis and characterization of this and similar molecules. The combination of these spectroscopic techniques provides a powerful toolkit for the unambiguous structural elucidation and purity assessment of novel compounds in the field of drug discovery and development.

References

-

Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters. Retrieved from [Link]

- Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy, 33(9), 22-26.

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Aromatics. Retrieved from [Link]

- BenchChem. (2025). Application Note and Protocol: Mass Spectrometry Fragmentation of Methyl Nonadecanoate.

- Emory University, Department of Chemistry. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from a relevant Emory University chemistry department URL.

-

Rogue Chem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube. Retrieved from [Link]

- LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. In Chemistry LibreTexts.

- Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.

- LCGC International. (n.d.). Introduction to Electron Impact Ionization for GC–MS.

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

- Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives.

- Creative Proteomics. (n.d.). Electron Ionization.

- LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. In Chemistry LibreTexts.

- ResearchGate. (n.d.). Oleic methyl ester fragmentation patterns.

- University of Wisconsin. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from a relevant University of Wisconsin chemistry department URL.

- Chemical Instrumentation Facility. (n.d.). Mass Spectrometry Tutorial (Dr. Kamel Harrata).

- Creative Proteomics. (n.d.). Principle of EI.

- University of Wisconsin. (n.d.). Table of Characteristic IR Absorptions. Retrieved from a relevant University of Wisconsin chemistry department URL.

- University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Sample preparation for FT-IR. Retrieved from a relevant UCLA chemistry department URL.

- Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds.

- University of California, Los Angeles, Department of Chemistry. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from a relevant UCLA chemistry department URL.

- University of Bristol, School of Chemistry. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.

- Royal Society of Chemistry. (2014). Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M.

- University of California, Los Angeles, Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from a relevant UCLA chemistry department URL.

- ChemicalBook. (n.d.). Methyl 4-methylbenzoate(99-75-2) 1H NMR spectrum.

- NIST. (n.d.). Chloropyrazine. In NIST Chemistry WebBook.

- Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy, 33(7), 14-21.

- Royal Society of Chemistry. (n.d.).

- LCGC International. (n.d.). How Electron Ionization (EI) Works in GC-MS.

- Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.

- Canadian Science Publishing. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45, 233.

- Kwame Nkrumah University of Science and Technology, Materials Engineering Department. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy.

- MMRC. (n.d.). Infrared Spectroscopy.

- ResearchGate. (n.d.). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon.

- National Institutes of Health. (n.d.). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. PMC.

- Bruker. (n.d.). Guide to FT-IR Spectroscopy.

- ResearchGate. (n.d.). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon.

- NIST. (n.d.). Chloropyrazine. In NIST Chemistry WebBook.

- Ruichu Bio. (n.d.). METHYL 4-(6-CHLORO-PYRAZIN-2-YL)-BENZOATE.

- LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. In Chemistry LibreTexts.

- BLDpharm. (n.d.). 1020718-59-5|this compound.

- PubChem. (n.d.). Methyl 4-methylbenzoate.

- Michigan State University, Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from a relevant MSU chemistry department URL.

Sources

The Strategic Utility of Methyl 4-(6-chloropyrazin-2-yl)benzoate in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

Methyl 4-(6-chloropyrazin-2-yl)benzoate has emerged as a pivotal synthetic intermediate in contemporary medicinal chemistry. Its unique bifunctional architecture, featuring a reactive chloropyrazine moiety and a versatile methyl benzoate group, positions it as a valuable building block for the construction of complex molecular scaffolds. This guide provides an in-depth exploration of its synthesis, chemical properties, and strategic applications, with a particular focus on its role in the development of targeted therapeutics such as kinase inhibitors. Detailed experimental protocols, mechanistic insights, and comprehensive characterization data are presented to empower researchers in leveraging this intermediate for accelerated drug discovery programs.

Introduction: The Pyrazine Scaffold in Medicinal Chemistry

Heterocyclic compounds are fundamental to the design of new pharmaceuticals, with nitrogen-containing heterocycles being particularly prominent.[1] The pyrazine ring, a six-membered aromatic system with two nitrogen atoms in a 1,4-arrangement, is a privileged scaffold in medicinal chemistry.[1] Pyrazine derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] The electron-deficient nature of the pyrazine ring, coupled with the ability of its nitrogen atoms to act as hydrogen bond acceptors, makes it an attractive pharmacophore for engaging with biological targets.[3] this compound serves as a key exemplar of a strategically designed building block that harnesses the desirable properties of the pyrazine core for the synthesis of targeted therapies.[4]

Synthesis and Mechanism: A Modular Approach via Suzuki-Miyaura Coupling

The most efficient and widely adopted synthetic route to this compound is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction offers high functional group tolerance and typically proceeds with high yields and selectivity. The key precursors for this synthesis are 2,6-dichloropyrazine and 4-(methoxycarbonyl)phenylboronic acid.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination. The reaction is initiated by the oxidative addition of the aryl halide (2,6-dichloropyrazine) to a Pd(0) complex. This is followed by transmetalation, where the organic substituent from the organoboron species (4-(methoxycarbonyl)phenylboronic acid) is transferred to the palladium center. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the active Pd(0) catalyst.

Figure 1: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Synthesis of Precursor: 4-(Methoxycarbonyl)phenylboronic acid

The boronic acid coupling partner can be readily prepared from the corresponding aryl bromide, methyl 4-bromobenzoate, through a lithium-halogen exchange followed by quenching with a borate ester.

-

Dissolve methyl 4-bromobenzoate (1.0 eq) and triisopropyl borate (1.3 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

Cool the reaction mixture to -78 °C.

-

Slowly add n-butyllithium (1.25 eq) dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 30 minutes.

-

Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

-

Adjust the pH of the aqueous layer to 1 with 1 M hydrochloric acid.

-

Extract the aqueous phase with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the residue by recrystallization or trituration with a suitable solvent like hexane to afford 4-(methoxycarbonyl)phenylboronic acid.

Synthesis of this compound

With the precursors in hand, the Suzuki-Miyaura coupling can be performed to yield the target intermediate. The regioselectivity of the reaction is a key consideration, as 2,6-dichloropyrazine has two reactive sites. However, under controlled conditions, the mono-arylated product can be obtained in good yield.

-

To a reaction vessel, add 2,6-dichloropyrazine (1.0 eq), 4-(methoxycarbonyl)phenylboronic acid (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically an aqueous solution of sodium carbonate (2.0 eq) or potassium carbonate.

-

Add a suitable solvent system, such as a mixture of toluene and water or 1,4-dioxane and water.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.

Figure 3: Simplified synthetic route to GSK2636771 utilizing the title intermediate.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a highly valuable and versatile synthetic intermediate that plays a crucial role in modern drug discovery. Its straightforward synthesis via Suzuki-Miyaura coupling and the orthogonal reactivity of its functional groups allow for the efficient construction of complex, biologically active molecules. The successful application of this building block in the synthesis of the PI3Kβ inhibitor GSK2636771 underscores its strategic importance. This guide provides the necessary technical information and protocols to enable researchers to effectively utilize this compound in their own research endeavors, thereby accelerating the development of new and innovative therapeutics.

References

-

Supporting Information for publications detailing NMR and MS data of related compounds. [5]2. Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity. Scientific Reports. [6]3. GSK2636771 | PI3Kβ Inhibitor - MedchemExpress.com. [1]4. GSK2636771: A Technical Guide to its Selectivity for PI3K Beta - Benchchem. [7]5. GSK2636771 (CAS Number: 1372540-25-4) | Cayman Chemical. [8]6. GSK2636771 PI3K inhibitor - Selleck Chemicals. [3]7. Methyl 4-chlorobenzoate | C8H7ClO2 | CID 14307 - PubChem. [9]8. Pyrazines and their Benzo Derivatives - ResearchGate. [10]9. Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. International Journal of Pharmaceutical Sciences and Research. [2]10. Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. 11. Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. - RJPBCS. [11]12. This compound | 1020718-59-5 | Benchchem.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. jyoungpharm.org [jyoungpharm.org]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound | 1020718-59-5 | Benchchem [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Methyl 4-chlorobenzoate | C8H7ClO2 | CID 14307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. rjpbcs.com [rjpbcs.com]

Solubility Profile of Methyl 4-(6-chloropyrazin-2-yl)benzoate in Common Solvents

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of Methyl 4-(6-chloropyrazin-2-yl)benzoate, a key intermediate in pharmaceutical research and development. Due to the compound's specific nature, this document focuses on predicting its solubility based on structural analysis and fundamental physicochemical principles, while providing a robust experimental protocol for empirical verification. We explore the theoretical underpinnings of solubility, detail a step-by-step methodology for solubility screening, present an anticipated solubility profile in a range of common laboratory solvents, and discuss the practical implications of this data in a drug development context.

Introduction: The Significance of this compound

This compound is a heterocyclic aromatic compound. Its structure, featuring a substituted pyrazine ring linked to a benzoate moiety, makes it a valuable building block in the synthesis of complex target molecules, particularly in the discovery of novel therapeutics. Pyrazine derivatives are known to exhibit a wide range of biological activities.[1][2]

Understanding the solubility of this intermediate is paramount for its effective use. Solubility data governs critical process parameters, including:

-

Reaction Kinetics: Ensuring the compound is sufficiently dissolved in a reaction solvent is crucial for achieving optimal reaction rates and yields.

-

Purification: The selection of appropriate solvent systems for crystallization or chromatography is directly dependent on differential solubility.

-

Formulation: For active pharmaceutical ingredients (APIs) derived from this intermediate, solubility is a key determinant of bioavailability.

-

Analytical Method Development: Creating reliable analytical methods, such as High-Performance Liquid Chromatography (HPLC), requires the selection of mobile phases in which the analyte is fully soluble.

Theoretical Principles of Solubility

The solubility of a solid solute in a liquid solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The dissolution process is thermodynamically favored when the energy released from solute-solvent interactions is sufficient to overcome the energy required to break the solute's crystal lattice and the solvent's intermolecular forces.

"Like Dissolves Like"

The most fundamental guiding principle in solubility prediction is "like dissolves like."[3][4] This aphorism states that substances with similar polarities are more likely to be soluble in one another.

-

Polar Solutes possess significant dipole moments and/or hydrogen bonding capabilities. They dissolve best in polar solvents (e.g., water, methanol, DMSO).

-

Non-polar Solutes have weak intermolecular forces (primarily London dispersion forces) and dissolve best in non-polar solvents (e.g., hexane, toluene).

Structural Analysis of this compound

To predict its solubility, we must first analyze the structural components of the molecule:

-

Pyrazine Ring: A heterocyclic aromatic ring containing two nitrogen atoms. The nitrogen atoms make the ring polar and capable of acting as a hydrogen bond acceptor.[2][5]

-

Chlorine Substituent: An electronegative atom that contributes to the molecule's overall dipole moment.

-

Benzene Ring: A non-polar, hydrophobic moiety.

-

Methyl Ester Group (-COOCH₃): A polar functional group with a significant dipole moment and hydrogen bond accepting capabilities at the carbonyl oxygen.

Quantitative Measures of Polarity

To refine our predictions, we can utilize established solvent parameters.

-

Polarity Index (P') : An empirical measure of a solvent's relative polarity.[6][7] Solvents are ranked on a scale, with water being highly polar (P' ≈ 10.2) and alkanes being non-polar (P' ≈ 0.1).[8][9]

-

Hansen Solubility Parameters (HSP) : A more sophisticated model that deconstructs the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[10][11] Two substances are likely to be miscible if their Hansen parameters are similar, meaning their "distance" in 3D Hansen space is small.[12][13]

Experimental Determination of Solubility

Theoretical prediction provides a strong starting point, but empirical testing is required for definitive data. The following protocol describes a standard laboratory method for determining the qualitative and semi-quantitative solubility of a compound.[14][15]

Materials and Equipment

-

This compound

-

A selection of common solvents (see Table 1)

-

Small vials or test tubes (e.g., 1-dram) with caps

-

Analytical balance

-

Vortex mixer

-

Calibrated pipettes or burettes

-

Constant temperature bath or shaker (optional but recommended for accuracy)

Experimental Workflow Diagram

The following diagram outlines the logical flow for systematic solubility screening.

Caption: Experimental workflow for solubility screening.

Step-by-Step Protocol

-

Preparation: Accurately weigh a specific amount of this compound (e.g., 10 mg) into a series of labeled vials. Prepare one vial for each solvent to be tested.

-

Initial Solvent Addition: Add a small, precise volume of the first solvent (e.g., 0.2 mL) to the corresponding vial. This corresponds to an initial concentration of 50 mg/mL.

-

Agitation: Cap the vial securely and vortex vigorously for 1-2 minutes.[14] The goal is to break up solid aggregates and maximize the surface area available for dissolution.

-

Observation: Visually inspect the sample against a well-lit background. If the solution is completely clear with no visible solid particles, the compound is considered "Very Soluble" at ≥50 mg/mL.

-

Incremental Solvent Addition: If the solid is not fully dissolved, add an additional, precise volume of solvent (e.g., 0.8 mL) to bring the total volume to 1.0 mL. This corresponds to a concentration of 10 mg/mL.

-

Re-agitation and Observation: Vortex the vial again for 1-2 minutes. If the solution is now clear, the compound is "Soluble" (in the range of 10-50 mg/mL).

-

Final Classification: If solid material remains after the second addition, the compound is classified as "Sparingly Soluble" or "Insoluble" at <10 mg/mL in that solvent.

-

Temperature Control: For more precise measurements, conduct the entire experiment at a controlled temperature (e.g., 25 °C), as solubility is temperature-dependent.[16]

Predicted Solubility Profile

Based on the structural analysis, the following table summarizes the predicted solubility of this compound in a range of common solvents. Empirical testing is required to confirm these predictions.

| Solvent Class | Solvent | Polarity Index (P') | Predicted Solubility | Rationale |

| Non-Polar | n-Hexane | 0.1[8] | Insoluble | The solvent's dispersion forces are insufficient to overcome the solute's crystal lattice energy and interact with its polar groups. |

| Toluene | 2.4[8] | Sparingly Soluble | The aromatic nature of toluene may provide some favorable π-π stacking interactions with the solute's rings, but overall polarity mismatch limits solubility. | |

| Polar Aprotic | Dichloromethane (DCM) | 3.1[7][8] | Soluble | Good balance of polarity to interact with the ester and pyrazine groups without being too polar to solvate the non-polar benzene ring. |

| Ethyl Acetate (EtOAc) | 4.4[8] | Soluble | The ester functionality of the solvent effectively solvates the polar groups of the solute. | |

| Tetrahydrofuran (THF) | 4.0[8] | Very Soluble | Excellent balance of polarity; its ether oxygen can act as a hydrogen bond acceptor for any potential interactions. | |

| Acetone | 5.1[7][8] | Very Soluble | The highly polar carbonyl group interacts strongly with the polar regions of the solute. | |

| Acetonitrile (ACN) | 5.8[6][8] | Soluble | A polar solvent that should effectively dissolve the compound. | |

| Dimethylformamide (DMF) | 6.4[6][8] | Very Soluble | A highly polar aprotic solvent, very effective at dissolving a wide range of organic molecules. | |

| Dimethyl Sulfoxide (DMSO) | 7.2[6][8] | Very Soluble | A powerful, highly polar solvent capable of disrupting the crystal lattice and solvating the molecule effectively. | |

| Polar Protic | Methanol (MeOH) | 5.1[6][8] | Soluble | Capable of hydrogen bonding, which may favorably interact with the nitrogen and oxygen atoms of the solute. |

| Ethanol (EtOH) | 4.3[8] | Soluble | Similar to methanol, but slightly less polar, which may provide a slightly better balance for the non-polar moiety. | |

| Water | 10.2[6][8] | Insoluble | The strong hydrogen-bonding network of water cannot be sufficiently disrupted by the solute, and the hydrophobic benzene ring disfavors dissolution. |

Visualizing Solute-Solvent Interactions

The diagram below illustrates the key intermolecular forces at play, explaining the predicted solubility in solvents of intermediate polarity.

Caption: Favorable solute-solvent interactions.

Conclusion

This compound is predicted to be a compound with moderate polarity, exhibiting poor solubility in highly non-polar solvents like hexane and highly polar solvents like water. Its optimal solubility is anticipated in polar aprotic solvents such as THF, Acetone, DCM, and DMSO, as well as in lower alcohols like methanol and ethanol. This predicted profile, rooted in the principle of "like dissolves like," provides a critical starting point for any researcher or process chemist. The experimental protocol outlined in this guide offers a systematic and reliable method for obtaining the empirical data necessary to optimize reactions, streamline purifications, and accelerate the drug development pipeline.

References

-

Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]

-

Shodex. (n.d.). Polarities of Solvents. Retrieved from [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

Hansen Solubility. (n.d.). HSP for Beginners. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

University of Technology. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Organometallics. (n.d.). Solvent-Miscibility-and-Polarity-Chart.pdf. Retrieved from [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds [Video]. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Summary of Key Physical Data for Solvents. Retrieved from [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]

-

Stenutz, R. (n.d.). Hansen solubility parameters. Retrieved from [Link]

-

ResearchGate. (n.d.). Physical properties of pyrazine. [Scientific Diagram]. Retrieved from [Link]

-

Solubility of Things. (n.d.). Pyrazine. Retrieved from [Link]

-

iFormulate. (2017, February 2). iFormulate introduces…a quick guide to Hansen Solubility Parameters [Video]. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrazine. Retrieved from [Link]

-

Oriental University in Cairo. (n.d.). Review on the Synthesis of Pyrazine and Its Derivatives. Retrieved from [Link]

-

Britannica. (n.d.). Pyrazine. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. chem.ws [chem.ws]

- 4. Khan Academy [khanacademy.org]

- 5. Pyrazine - Wikipedia [en.wikipedia.org]

- 6. Polarity Index [macro.lsu.edu]

- 7. Summary of Key Physical Data for Solvents [fishersci.co.uk]

- 8. shodex.com [shodex.com]

- 9. organometallics.it [organometallics.it]

- 10. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 11. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 12. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]

- 13. Hansen solubility parameters [stenutz.eu]

- 14. researchgate.net [researchgate.net]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. m.youtube.com [m.youtube.com]

In-silico modeling of Methyl 4-(6-chloropyrazin-2-yl)benzoate

An In-Depth Technical Guide to the In-Silico Modeling of Methyl 4-(6-chloropyrazin-2-yl)benzoate

This guide provides a comprehensive, technically detailed walkthrough for the in-silico evaluation of this compound, a novel small molecule with therapeutic potential. As your virtual Senior Application Scientist, I will not only delineate the requisite protocols but also elucidate the scientific rationale underpinning each methodological choice. This document is structured to empower researchers, scientists, and drug development professionals to replicate, adapt, and expand upon these computational analyses.

Foreword: The Rationale for a Computational Approach

In modern drug discovery, in-silico modeling is an indispensable first step to de-risk and prioritize lead compounds before committing to resource-intensive experimental validation. For a compound like this compound, which possesses a pyrazine core—a scaffold present in numerous bioactive molecules—a computational approach allows for a rapid and cost-effective preliminary assessment of its potential as a therapeutic agent.

Foundational Analysis: Target Identification and Ligand Characterization

The journey of a thousand miles begins with a single step. In drug discovery, this first step is identifying a viable biological target. A thorough review of the scientific literature reveals that pyrazine-containing compounds have shown inhibitory activity against various kinases.[1][2][3] Notably, several studies have highlighted the potential of pyrazine derivatives as inhibitors of PIM-1 kinase, a serine/threonine kinase implicated in various cancers.[1][2][3][4] PIM-1 kinase is involved in cell cycle progression, apoptosis, and transcriptional activation, making it a compelling target for oncology drug development.[5][6] Therefore, for the purpose of this guide, we will proceed with PIM-1 kinase as the primary biological target for our in-silico investigation of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1020718-59-5 | [7] |

| Molecular Formula | C12H9ClN2O2 | [7] |

| Molecular Weight | 248.67 g/mol | [7] |

| SMILES | O=C(OC)C1=CC=C(C2=NC(Cl)=CN=C2)C=C1 | [7] |

Part 1: Structural Preparation of Target and Ligand

The fidelity of any in-silico model is fundamentally dependent on the quality of the input structures. This section outlines the meticulous process of preparing both the PIM-1 kinase receptor and our ligand, this compound, for subsequent computational analysis.

Experimental Protocol 1.1: PIM-1 Kinase Receptor Preparation

-

Structure Retrieval: The crystal structure of PIM-1 kinase is retrieved from the RCSB Protein Data Bank (PDB). For this study, we will utilize the PDB ID: 1YXU , which provides a high-resolution (2.24 Å) structure of the kinase domain.[8]

-

Initial Cleaning: The downloaded PDB file is opened in a molecular visualization tool such as PyMOL or Chimera. All non-essential molecules, including water, co-solvents, and any co-crystallized ligands, are removed. This ensures that our docking and simulation studies are focused solely on the interaction between our target protein and the ligand of interest.

-

Protonation and Charge Assignment: The cleaned protein structure is then prepared using AutoDockTools. This involves adding polar hydrogens and assigning Gasteiger charges. These steps are crucial for accurately modeling electrostatic interactions during docking and molecular dynamics simulations.[9]

-

File Format Conversion: The prepared receptor is saved in the PDBQT file format, which is the required input format for AutoDock Vina.

Experimental Protocol 1.2: this compound Ligand Preparation

-

2D to 3D Conversion: The SMILES string of this compound is used to generate its 3D structure. This can be accomplished using online tools like PubChem Sketcher or offline software such as Open Babel.

-

Energy Minimization: The generated 3D structure is then subjected to energy minimization to obtain a low-energy, stable conformation. This is typically performed using a force field like MMFF94.

-

Ligand Preparation for Docking: The energy-minimized ligand structure is opened in AutoDockTools. Torsional degrees of freedom are defined, and the structure is saved in the PDBQT format. This format includes information about the rotatable bonds, which is essential for flexible ligand docking.[9]

Part 2: Predicting Binding Affinity and Pose with Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10] Here, we will use AutoDock Vina, a widely used open-source docking program, to predict the binding mode and affinity of this compound to the active site of PIM-1 kinase.

Experimental Protocol 2.1: Molecular Docking with AutoDock Vina

-

Grid Box Definition: A grid box is defined around the active site of PIM-1 kinase. The dimensions and center of the grid box are chosen to encompass the entire binding pocket where the native ligand was located in the crystal structure. This ensures that the docking search is focused on the region of interest.

-

Configuration File: A configuration file is created that specifies the paths to the prepared receptor and ligand PDBQT files, the coordinates of the grid box center, and its dimensions.

-

Running the Docking Simulation: The docking simulation is initiated from the command line using the AutoDock Vina executable, with the configuration file as input. Vina will then perform a conformational search of the ligand within the defined grid box, evaluating the binding energy of different poses.

-

Analysis of Results: The output of the docking simulation is a PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol). The pose with the lowest binding energy is considered the most favorable. These poses are then visualized and analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

Part 3: Assessing Complex Stability through Molecular Dynamics Simulation

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing us to assess the stability of the complex over time.[11] We will use GROMACS, a versatile and high-performance MD package, to simulate the behavior of the PIM-1 kinase-ligand complex in a simulated physiological environment.[12][13][14]

Experimental Protocol 3.1: GROMACS Molecular Dynamics Simulation

-

System Setup: The docked protein-ligand complex is placed in a simulation box, which is then solvated with a water model (e.g., TIP3P). Ions are added to neutralize the system and mimic physiological salt concentrations.

-

Energy Minimization: The system undergoes energy minimization to remove any steric clashes or unfavorable geometries.

-

Equilibration: The system is then equilibrated in two phases:

-

NVT Equilibration: The system is heated to the desired temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent molecules to relax around the protein-ligand complex.

-

NPT Equilibration: The pressure of the system is stabilized to the desired level (e.g., 1 bar) while maintaining a constant temperature.

-

-

Production MD: Once the system is equilibrated, the production MD simulation is run for a specified duration (e.g., 100 ns). During this phase, the trajectory of the system is saved at regular intervals.

-

Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the protein-ligand complex. Key metrics include:

-

Root Mean Square Deviation (RMSD): Measures the deviation of the protein and ligand from their initial positions over time. A stable RMSD indicates that the complex has reached equilibrium.

-

Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues, highlighting flexible regions of the protein.

-

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the protein and ligand throughout the simulation.

-

Part 4: In-Silico Prediction of ADMET Properties

A promising drug candidate must not only exhibit high potency towards its target but also possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[15] We will use a web-based tool, such as ADMETlab or pkCSM, to predict the ADMET profile of this compound.[16][17]

Experimental Protocol 4.1: ADMET Prediction

-

Input: The SMILES string of this compound is submitted to the chosen ADMET prediction server.

-

Prediction: The server utilizes pre-trained machine learning models to predict a wide range of ADMET properties.[15][18]

-

Data Collection: The predicted values for key ADMET parameters are collected and tabulated for analysis.

Table 2: Predicted ADMET Properties of this compound

| Category | Property | Predicted Value | Interpretation |

| Absorption | Caco-2 Permeability | High | Good intestinal absorption |

| Human Intestinal Absorption | High | Likely to be well-absorbed orally | |

| Distribution | Blood-Brain Barrier Penetration | Low | Reduced risk of CNS side effects |

| Plasma Protein Binding | High | May have a longer duration of action | |

| Metabolism | CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |

| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions | |

| Excretion | Renal Organic Cation Transporter | Substrate | Likely to be excreted via the kidneys |

| Toxicity | AMES Toxicity | Non-toxic | Unlikely to be mutagenic |

| hERG I Inhibitor | No | Low risk of cardiotoxicity |

(Note: The values in this table are illustrative and would be replaced with actual data from a prediction server in a real study.)

Synthesizing the Data: A Holistic View of a Potential Drug Candidate

By integrating the findings from our multi-faceted in-silico analysis, we can construct a comprehensive preliminary profile of this compound as a potential PIM-1 kinase inhibitor.

Table 3: Summary of In-Silico Modeling Results

| Analysis | Metric | Result | Implication |

| Molecular Docking | Binding Affinity | -8.5 kcal/mol | Strong predicted binding to PIM-1 kinase |

| Molecular Dynamics | RMSD of Ligand | < 2 Å | Stable binding within the active site |

| ADMET Prediction | Oral Bioavailability | High | Suitable for oral administration |

| ADMET Prediction | Toxicity Profile | Favorable | Low predicted risk of major toxicities |

(Note: The values in this table are illustrative examples.)

The strong predicted binding affinity from molecular docking, coupled with the stable binding pose observed in molecular dynamics simulations, suggests that this compound is a promising candidate for PIM-1 kinase inhibition. Furthermore, the favorable predicted ADMET profile indicates that this compound possesses drug-like properties, making it a viable candidate for further preclinical development.

Conclusion and Future Directions

This in-depth technical guide has outlined a rigorous and scientifically sound in-silico workflow for the initial evaluation of this compound. The computational evidence strongly supports its potential as a novel PIM-1 kinase inhibitor with a favorable drug-like profile.

The next logical steps in the drug discovery cascade would involve:

-

In-vitro validation: Performing enzyme inhibition assays to experimentally determine the IC50 value of the compound against PIM-1 kinase.

-

Cell-based assays: Evaluating the anti-proliferative effects of the compound in cancer cell lines that overexpress PIM-1 kinase.

-

Lead optimization: Synthesizing and testing analogs of this compound to improve potency and selectivity.

By following the methodologies detailed in this guide, researchers can efficiently and effectively triage and advance promising small molecules in their drug discovery pipelines.

References

-

GROMACS Tutorials. [Link]

-

Ali, A., et al. (2020). In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. Journal of Applied Pharmaceutical Science, 10(11), 040-049. [Link]

-

RCSB PDB. 1YXU: Crystal Structure of Kinase Pim1 in Complex with AMP. [Link]

-

Introduction to Molecular Dynamics - the GROMACS tutorials! [Link]

-

Ali, A., et al. (2020). In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. Journal of Applied Pharmaceutical Science, 10(11), 40-49. [Link]

-

GROMACS tutorial | Biomolecular simulations - EMBL-EBI. [Link]

-

Ali, A., et al. (2020). In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. Journal of Applied Pharmaceutical Science, 10(11), 040-049. [Link]

-

PIM1 - Wikipedia. [Link]

-

RCSB PDB. 4JX3: Crystal structure of Pim1 kinase in complex with a pyrido[4,3-d]pyrimidine derivative suggests a unique binding mode. [Link]

-

ADMET Predictions - Computational Chemistry Glossary - Deep Origin. [Link]

-

PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target - Frontiers. [Link]

-

ADMET predictions - VLS3D.COM. [Link]

-

Gingipalli, L., et al. (2018). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Bioorganic & Medicinal Chemistry Letters, 28(9), 1548-1553. [Link]

-

Mastering Molecular Docking with AutoDock Vina: A Comprehensive Guide to Standalone and Automated Techniques - BioInfoQuant. [Link]

-

How to run a Molecular Dynamics simulation using GROMACS - Compchems. [Link]

-

Running molecular dynamics simulations using GROMACS - ELIXIR TeSS. [Link]

-

RCSB PDB. 3JPV: Crystal structure of human proto-oncogene serine threonine kinase (PIM1) in complex with a consensus peptide and a pyrrolo[2,3-a]carbazole ligand. [Link]

-

RCSB PDB. 1XWS: Crystal Structure of the human PIM1 kinase domain. [Link]

-

ADMET-AI. [Link]

-

Basic docking — Autodock Vina 1.2.0 documentation - Read the Docs. [Link]

-

Ali, A., et al. (2020). In Silico Studies on Pyrazine Derivatives for Identifying Potential Inhibitors of PIM-1 Kinase. Journal of Applied Pharmaceutical Science, 10(11), 040-049. [Link]

-

ADMET Predictor® - Simulations Plus. [Link]

-

Al-Khafaji, K., et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Pharmaceuticals, 16(1), 109. [Link]

-

An, N., et al. (2018). Pim-1 kinase as cancer drug target: An update. Current Medicinal Chemistry, 25(15), 1736-1747. [Link]

-

Forli, S., et al. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905-919. [Link]

-

Gene ResultPIM1 Pim-1 proto-oncogene, serine/threonine kinase [ (human)] - NCBI. [Link]

-

Narlik-Grassow, M., et al. (2008). Potential roles for the PIM1 kinase in human cancer - A molecular and therapeutic appraisal. European Journal of Cancer, 44(15), 2144-2151. [Link]

-

Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock - YouTube. [Link]

-

AutoDock Vina. [Link]

Sources

- 1. japsonline.com [japsonline.com]

- 2. japsonline.com [japsonline.com]

- 3. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase | Journal of Applied Pharmaceutical Science [bibliomed.org]

- 5. PIM1 - Wikipedia [en.wikipedia.org]

- 6. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1020718-59-5|this compound|BLD Pharm [bldpharm.com]

- 8. rcsb.org [rcsb.org]

- 9. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]

- 10. blog.bioinfoquant.com [blog.bioinfoquant.com]

- 11. compchems.com [compchems.com]

- 12. GROMACS Tutorials [mdtutorials.com]

- 13. Introduction to Molecular Dynamics — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]

- 14. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]

- 15. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 16. VLS3D.COM: LIST OF COMPUTERS TOOLS [vls3d.com]

- 17. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]

A Researcher's Guide to the Synthesis of Substituted Pyrazines: From Classical Reactions to Modern Cross-Coupling and C-H Activation Strategies

Introduction: The Enduring Significance of the Pyrazine Core

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in chemical sciences. Its unique electronic properties, arising from the electron-withdrawing nature of the nitrogen atoms, impart a distinct reactivity profile and make it a cornerstone in various fields. In the pharmaceutical industry, the pyrazine moiety is a key component in numerous FDA-approved drugs, including the first-in-class proteasome inhibitor Bortezomib for multiple myeloma and the essential antitubercular agent Pyrazinamide.[1] Beyond medicine, pyrazine derivatives are integral to the flavor and fragrance industry, contributing to the characteristic aromas of roasted and baked goods.[2] They also find applications in materials science as components of functional dyes and organic electronics.[3]

Given their broad utility, the development of efficient and versatile synthetic methods to access substituted pyrazines is of paramount importance. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal strategies for pyrazine synthesis. We will navigate from the foundational classical reactions, which are still in use today, to the powerful and precise modern transition-metal-catalyzed methodologies. The focus will be on not just the procedural steps but the underlying chemical principles, empowering the reader to make informed decisions in their synthetic design.

Part 1: Classical Approaches to the Pyrazine Ring

The cornerstones of pyrazine synthesis were laid in the late 19th century with named reactions that remain relevant for specific substitution patterns. These methods typically rely on the condensation of key building blocks to construct the heterocyclic core.

The Staedel-Rugheimer Pyrazine Synthesis (1876)

One of the oldest methods, the Staedel-Rugheimer synthesis, involves the reaction of an α-halo ketone with excess ammonia.[2][4] The initial step is a nucleophilic substitution to form an α-amino ketone intermediate. This intermediate then undergoes self-condensation, where two molecules react to form a dihydropyrazine. Subsequent oxidation, often spontaneous with air or facilitated by an oxidizing agent like copper(II) sulfate, yields the final aromatic pyrazine.[4][5]

Causality in the Staedel-Rugheimer Synthesis: The choice of an α-halo ketone is critical as the halogen acts as a good leaving group for the initial amination. The self-condensation is driven by the nucleophilicity of the amino group of one molecule attacking the electrophilic carbonyl carbon of another. The final oxidation step is thermodynamically favorable, leading to the stable, aromatic pyrazine ring.

The Gutknecht Pyrazine Synthesis (1879)

A more versatile and widely used classical method is the Gutknecht synthesis, which is based on the self-condensation of α-amino ketones.[2][4] The ingenuity of the Gutknecht approach lies in the various methods to generate the α-amino ketone precursor in situ. A common route involves the nitrosation of a ketone to form an α-oximino ketone, which is then reduced to the α-amino ketone.[5][6] This intermediate then dimerizes to a dihydropyrazine, which is oxidized to the pyrazine.[6][7][8]

Mechanism of the Gutknecht Synthesis: The key to this reaction is the controlled generation and dimerization of the α-amino ketone. The reduction of the α-oximino ketone is a critical step, often achieved with reagents like zinc in acetic acid or through catalytic hydrogenation.[5] The subsequent dimerization and oxidation follow a similar path to the Staedel-Rugheimer synthesis. The versatility of the Gutknecht method stems from the accessibility of various ketones as starting materials.

Diagram: Generalized Mechanism of the Gutknecht Synthesis

Caption: Key transformations in the Gutknecht pyrazine synthesis.

Part 2: Modern Methodologies for Pyrazine Functionalization